molecular formula C11H24N4O2 B6323881 C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O CAS No. 504433-89-0

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Cat. No.: B6323881
CAS No.: 504433-89-0
M. Wt: 244.33 g/mol
InChI Key: DJGGYKYEOIJUMJ-UHFFFAOYSA-N
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Description

. This compound is a derivative of cyclam, a macrocyclic ligand known for its ability to form stable complexes with metal ions. The addition of carboxylic acid groups enhances its chelating properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with chloroacetic acid under basic conditions to introduce the carboxylic acid functionality . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is typically achieved through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups results in carboxylates, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O involves its ability to chelate metal ions. The carboxylic acid groups and nitrogen atoms in the cyclam ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is unique due to its enhanced chelating properties compared to other cyclam derivatives. Similar compounds include:

Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGYKYEOIJUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCC(CNCCNC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.50 g (1.62 mmol) of compound 3, prepared in example A, stage (b), in 20 ml of absolute ethanol is brought to reflux. 3 ml of a 35% aqueous hydrochloric acid solution are added in small amounts. Reflux is maintained for 48 hours. The mixture is cooled to 0° C. and the precipitate formed is filtered off and washed with ice-cold ethanol. The filtrate is evaporated and then the residue is taken up in the minimum amount of ethanol. The precipitate formed is filtered off and washed with ice-cold ethanol. Compound 6·3HCl is isolated in the form of a white powder (0.57 g, Yield =92%). Overall yield starting from the tetraamine: 87%.
Name
compound 3
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetraamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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